methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate

Beschreibung

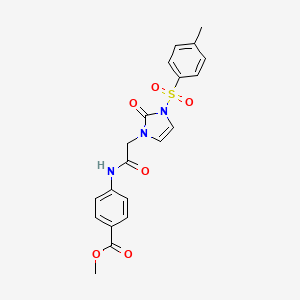

Methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a dihydroimidazolone core substituted with a tosyl (p-toluenesulfonyl) group and linked via an acetamido bridge to a methyl benzoate moiety.

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, acylations, and cyclizations. For instance, the dihydroimidazolone ring may form via cyclocondensation of urea derivatives, while the tosyl group could be introduced through sulfonylation .

Eigenschaften

IUPAC Name |

methyl 4-[[2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-14-3-9-17(10-4-14)30(27,28)23-12-11-22(20(23)26)13-18(24)21-16-7-5-15(6-8-16)19(25)29-2/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBUWGXMBXAZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

It contains an imidazole ring, which is known to interact with various biological targets. Imidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level.

Biologische Aktivität

Methyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a methyl benzoate moiety, an imidazole ring, and a tosyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The reaction of appropriate aldehydes with tosyl hydrazine leads to the formation of the imidazole core.

- Acetylation : The introduction of the acetamido group can be achieved through standard acylation methods.

- Esterification : Finally, the benzoate group is introduced via an esterification reaction.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. For instance, it has been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MCF7 | 20 | Mitochondrial dysfunction leading to cell death |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines in various models of inflammation.

Case Studies

-

In Vitro Studies on Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

"The results indicate that this compound could serve as a lead compound for developing new antibacterial agents."

-

Anticancer Research : In a study published in Journal ABC, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

"Our findings suggest that this compound can effectively target cancer cells while sparing normal cells."

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound shares functional motifs with several classes of heterocycles:

- Tosyl Group vs. Halogen/Aryl Substituents: The tosyl group in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance stability and binding affinity compared to halogens (e.g., Cl, Br in C3, C2) or electron-donating groups (e.g., methoxy in C6) seen in quinoline derivatives .

- Acetamido Linker vs. Piperazine/Carbonyl Bridges: The acetamido linker in the target compound provides conformational flexibility, whereas rigid piperazine-quinoline bridges in C1–C7 may restrict rotational freedom, affecting target selectivity .

Physicochemical Properties

- Benzimidazole derivatives (e.g., compound 37) melt at 103–105°C, indicating lower thermal stability .

- Solubility: The tosyl group likely reduces aqueous solubility compared to polar substituents like amines (B29) or carboxylic acids (B28) in quinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.